molecular formula C17H21FN4O3S2 B11032738 C17H21FN4O3S2

C17H21FN4O3S2

Cat. No.: B11032738
M. Wt: 412.5 g/mol
InChI Key: ICMPSIQRWDWVJJ-UHFFFAOYSA-N
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Description

C17H21FN4O3S2 is a chemical compound with the following structural formula:

SMILES: CC(C)NC(=O)Nc2nc1CCN(Cc1s2)S(=O)(=O)Cc3cccc(F)c3\text{SMILES: CC(C)NC(=O)Nc2nc1CCN(Cc1s2)S(=O)(=O)Cc3cccc(F)c3} SMILES: CC(C)NC(=O)Nc2nc1CCN(Cc1s2)S(=O)(=O)Cc3cccc(F)c3

It has a molecular weight of approximately 412.5 g/mol. The compound belongs to the class of thiazolo[5,4-c]pyridines and contains a fluorophenyl group, a sulfone moiety, and a urea functional group .

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of C17H21FN4O3S2. One common approach involves the condensation of appropriate starting materials under specific reaction conditions. detailed synthetic procedures are proprietary and may vary depending on the manufacturer or research group.

Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized protocols. Manufacturers may employ batch or continuous processes, ensuring high yield and purity.

Chemical Reactions Analysis

Reactivity: C17H21FN4O3S2 can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the aromatic ring can be replaced.

    Other Transformations: Depending on the reaction conditions, additional transformations may occur.

Common Reagents and Conditions:

    Oxidation: Common oxidants include peroxides, chromates, or metal-based reagents.

    Reduction: Reducing agents like hydrides (e.g., LiAlH4) are used.

    Substitution: Halogenating agents (e.g., bromine, chlorine) can introduce substituents.

    Other Reactions: Acidic or basic conditions may be employed.

Major Products: The major products formed during these reactions depend on the specific reaction type and conditions. Detailed studies are necessary to identify intermediates and final products.

Scientific Research Applications

C17H21FN4O3S2 finds applications in various scientific fields:

    Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.

    Chemistry: Researchers study its reactivity and use it as a building block in organic synthesis.

    Biology: Investigations into its biological effects and potential targets are ongoing.

    Industry: The compound’s unique properties may have industrial applications.

Mechanism of Action

The precise mechanism by which C17H21FN4O3S2 exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C17H21FN4O3S2

Molecular Weight

412.5 g/mol

IUPAC Name

4-[5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C17H21FN4O3S2/c1-12-19-15(16(26-12)13-5-4-6-14(18)11-13)17(23)21-7-9-22(10-8-21)27(24,25)20(2)3/h4-6,11H,7-10H2,1-3H3

InChI Key

ICMPSIQRWDWVJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C

Origin of Product

United States

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